molecular formula C12H16ClF3N2 B8463281 1-[4-(Trifluoromethyl)phenyl]piperidin-4-amine hydrochloride

1-[4-(Trifluoromethyl)phenyl]piperidin-4-amine hydrochloride

Cat. No.: B8463281
M. Wt: 280.72 g/mol
InChI Key: CGOYIZZTTSGJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethyl)phenyl]piperidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C12H16ClF3N2 and its molecular weight is 280.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16ClF3N2

Molecular Weight

280.72 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]piperidin-4-amine;hydrochloride

InChI

InChI=1S/C12H15F3N2.ClH/c13-12(14,15)9-1-3-11(4-2-9)17-7-5-10(16)6-8-17;/h1-4,10H,5-8,16H2;1H

InChI Key

CGOYIZZTTSGJCP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC=C(C=C2)C(F)(F)F.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round bottom flask was mixed with tert-butyl 1-[4-(trifluoromethyl)phenyl]piperidin-4-ylcarbamate (472 mg, 1.42 mmol) and a solution of 4.0 N HCl in 1,4-dioxane (20 mL). The reaction mixture was allowed to stir at RT for a period of 17.0 hours. After 17.0 hours the reaction mixture was concentrated to dryness to afford a crude solid. The resulting solid was triturated with ether and filtered to give a total of 377 mg of desired product (92% yield). The product was used without further purification.
Name
tert-butyl 1-[4-(trifluoromethyl)phenyl]piperidin-4-ylcarbamate
Quantity
472 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.